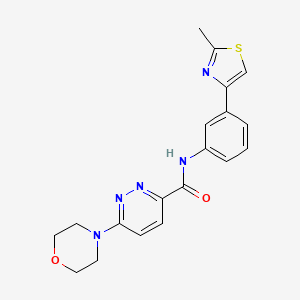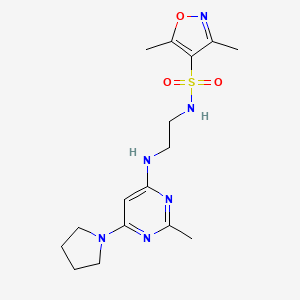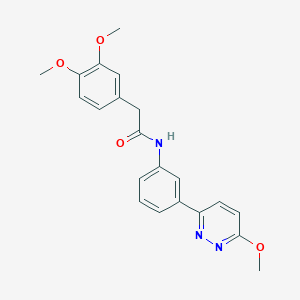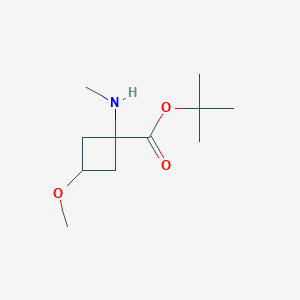![molecular formula C16H14Cl2O4 B2621908 Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate CAS No. 866153-30-2](/img/structure/B2621908.png)
Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate, commonly referred to as Methyl DCM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzoate esters and is known for its high purity and stability.
Mécanisme D'action
The mechanism of action of Methyl DCM is not fully understood, but studies have shown that it works by inhibiting the growth of cancer cells. It is believed that Methyl DCM targets specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl DCM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, studies have shown that Methyl DCM has anti-inflammatory properties and can reduce oxidative stress in cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl DCM has several advantages for use in lab experiments. It is a highly stable and pure compound, making it easy to work with and ensuring consistent results. It is also relatively inexpensive, making it accessible to researchers with limited budgets. However, Methyl DCM does have some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, meaning that it may not be effective in some long-term studies.
Orientations Futures
There are several future directions for research involving Methyl DCM. One area of interest is in the development of new cancer therapies based on Methyl DCM. Researchers are also exploring the potential use of Methyl DCM in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is ongoing research into the mechanism of action of Methyl DCM and its potential interactions with other compounds. Overall, the potential applications of Methyl DCM in scientific research are vast, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of Methyl DCM involves several steps, including the reaction of 3,5-dichlorobenzoic acid with 4-methoxybenzyl alcohol in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain Methyl DCM in high yield and purity. This synthesis method has been optimized to produce Methyl DCM with minimal impurities, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
Methyl DCM has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that Methyl DCM has potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-12-5-3-10(4-6-12)9-22-15-13(17)7-11(8-14(15)18)16(19)21-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXHVLRQWQFCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B2621830.png)





![N-(Thieno[3,2-b]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2621838.png)



